![molecular formula C17H17N5O2S B2641901 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-49-6](/img/structure/B2641901.png)

1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

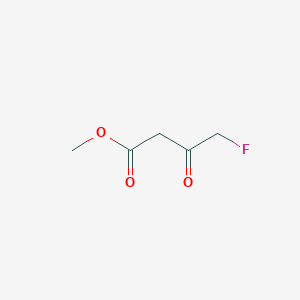

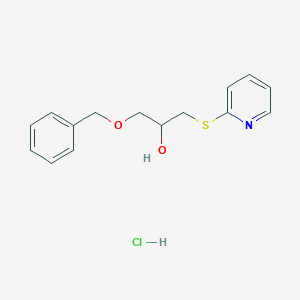

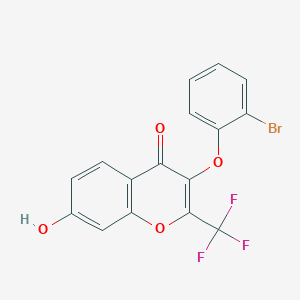

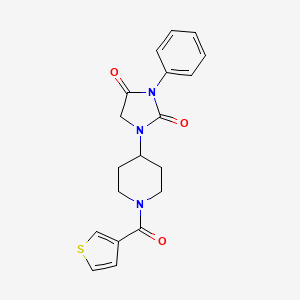

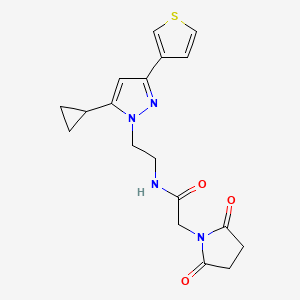

This compound contains several functional groups, including a furan ring, an imidazole ring, a pyrazole ring, and a thiophene ring. These rings are common in many biologically active compounds and can contribute to the compound’s properties and activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes multiple ring structures, some of which are aromatic (furan, thiophene, imidazole, pyrazole). These structures could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various ring structures and the urea group. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Anticancer Research

- Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines: A study focused on the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, revealing their cytostatic activity against non-small cell lung cancer cell lines. The compounds showed promise in reactivating mutant p53 in these cell lines (Bazin et al., 2016).

Antimicrobial Activity

- Novel Chitosan Schiff Bases with Antimicrobial Properties: Research involving the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases demonstrated significant antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

- Synthesis of New Heterocyclic Compounds for Antibacterial Evaluation: Studies exploring the synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, have shown promising results in testing their antibacterial activity (Azab et al., 2013).

Molecular Interactions and Inhibition

- N-pyrazole, N'-thiazole Urea Inhibitors of MAP Kinase p38α: Research on the design and synthesis of N-pyrazole, N'-thiazole-ureas demonstrated their effectiveness as inhibitors of p38α mitogen-activated protein kinase, with potential therapeutic applications (Getlik et al., 2012).

Antioxidative Activity

- Antioxidative Activity of Heterocyclic Compounds: A study examined the antioxidative activity of typical heterocyclic compounds found in Maillard reaction products, including pyrroles, furans, and thiophenes. Pyrroles showed significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries (Yanagimoto et al., 2002).

Synthesis and Reactivity

- Synthesis of Pyridine and Naphthyridine Derivatives: Research into the synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives, offers insights into the reactivity and potential applications of these compounds in various fields (Abdelrazek et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-17(19-12-13-3-2-10-25-13)18-5-6-21-7-8-22-16(21)11-14(20-22)15-4-1-9-24-15/h1-4,7-11H,5-6,12H2,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTPKMZEFLSDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2641819.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine](/img/structure/B2641830.png)

![N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide](/img/no-structure.png)

![3-(3-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2641834.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2641838.png)

![4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641840.png)